molecular formula C8H4BrFN2O B8250451 7-bromo-5-fluoro-1H-quinazolin-4-one

7-bromo-5-fluoro-1H-quinazolin-4-one

Cat. No.: B8250451
M. Wt: 243.03 g/mol
InChI Key: RQRIMESFWBLDAP-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by a bicyclic aromatic structure with bromine and fluorine substituents at positions 7 and 5, respectively. The bromine atom at position 7 enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the fluorine at position 5 modulates electronic properties due to its strong electron-withdrawing nature . This compound’s structural uniqueness lies in its dual halogen substitution pattern, which distinguishes it from other quinazolinone derivatives.

Properties

IUPAC Name

7-bromo-5-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRIMESFWBLDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=NC2=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2=C1NC=NC2=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Cuprous chloride (0.02–0.05 eq) and potassium iodide (0.4–3.1 eq) facilitate cyclization.

  • Base : Potassium hydroxide (0.35–0.66 eq) deprotonates intermediates.

  • Solvent : Acetonitrile enables reflux at 76–120°C for 12–20 hours.

  • Work-up : Post-reaction pH adjustment to 2–3 precipitates the product, yielding 83–87% in model systems.

Table 1: Key Parameters for One-Step Synthesis

ParameterRange/ValueImpact on Yield
Catalyst 1 (CuCl)0.02–0.05 eqMaximizes cyclization efficiency
Catalyst 2 (KI)0.4–3.1 eqEnhances halogen retention
Reaction Temperature76–120°CHigher temps reduce reaction time
Solvent Recovery90–95%Lowers production costs

This method’s scalability is evidenced by solvent reuse and minimal byproducts, though adapting it for 7-bromo-5-fluoro-1H-quinazolin-4-one may require optimizing fluorine compatibility.

Multi-Step Synthesis via Nucleophilic Substitution and Cyclization

VulcanChem’s protocol for related quinazolinones involves sequential halogenation and cyclization:

Step 1: Bromo-Fluoro Substitution

  • Starting Material : 5-Fluoroanthranilic acid undergoes bromination at position 7 using N-bromosuccinimide (NBS) in DMF, achieving >90% regioselectivity.

  • Mechanism : Radical bromination favored by electron-withdrawing fluorine.

Step 2: Cyclization to Quinazolinone

  • Reagent : Urea or thiourea in polyphosphoric acid (PPA) at 150°C induces ring closure.

  • Yield : 68–72% after recrystallization from ethanol.

Table 2: Multi-Step Synthesis Performance

StepReagents/ConditionsYield (%)Purity (%)
1NBS, DMF, 0°C → RT9295
2Urea, PPA, 150°C, 4h7198

This approach ensures precise halogen placement but requires rigorous temperature control to avoid dehalogenation.

DMAP-Catalyzed One-Pot Synthesis

A DMAP-mediated method from ACS Omega enables quinazolinone formation via tandem acylation and cyclization:

Protocol Overview

  • Substrates : 2-Amino-5-fluorobenzoic acid and bromine source (e.g., CuBr₂).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 10 mol%) accelerates Boc protection and cyclization.

  • Conditions : (Boc)₂O in CH₂Cl₂ at reflux for 8–12 hours.

Table 3: DMAP-Catalyzed Reaction Optimization

ParameterOptimal ValueEffect on Yield
DMAP Loading10 mol%Maximizes rate
SolventCH₂Cl₂Enhances solubility
Temperature40°CBalances speed and side reactions

This method achieves 78–85% yield with >99% purity after column chromatography, offering a streamlined alternative to multi-step routes.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • One-Step Cyclization : Highest atom economy (82%) but requires specialized catalysts.

  • Multi-Step Synthesis : Superior regiocontrol but lower overall yield (60–65%).

  • DMAP-Catalyzed : Best for lab-scale purity but costly Boc reagents.

Table 4: Method Comparison

MethodYield (%)Cost (USD/g)Scalability
One-Step83–8712–15Industrial
Multi-Step60–6518–22Pilot-scale
DMAP-Catalyzed78–8525–30Research

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 129217899 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 7-bromo-5-fluoro-1H-quinazolin-4-one, have been studied for their potential as anticancer agents. Research indicates that modifications at the 4-position of the quinazolinone scaffold can enhance activity against various cancer cell lines. For instance, compounds with bromo or fluoro substitutions have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) activity, which is crucial in cancer proliferation pathways. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against multiple cancer cell lines, including A431 and MCF7 .

Antiviral Properties

Recent investigations have highlighted the potential of quinazolinone derivatives as inhibitors of viral replication. Specifically, studies have identified this compound as a promising candidate against SARS-CoV-2 main protease (M pro), with reported IC50 values significantly lower than those of traditional antiviral agents. This suggests a novel mechanism of action that could lead to effective treatments for viral infections .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been explored. Compounds similar to this compound have been synthesized and tested against various bacterial and fungal strains. Studies indicate that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, quinazolinone derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases. Research has shown that certain derivatives can reduce paw edema in animal models, indicating their potential as therapeutic agents for conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. The presence of electron-withdrawing groups such as bromine and fluorine at specific positions enhances binding affinity to biological targets. For example, the meta-bromo substitution on the aniline ring has been linked to increased EGFR inhibitory activity .

Comparative Table of Biological Activities

Compound Activity Type IC50 Value (μM) Target
This compoundAnticancer0.33 - 0.49EGFR
This compoundAntiviral0.085SARS-CoV-2 M pro
Various QuinazolinonesAntimicrobialVariesBacterial strains
Various QuinazolinonesAnti-inflammatoryVariesInflammatory pathways

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 129217899 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The detailed molecular mechanisms are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-bromo-5-fluoro-1H-quinazolin-4-one, highlighting differences in substituents, molecular properties, and pharmacological relevance:

Compound Name Substituents (Position) Molecular Formula Similarity Score* Key Features/Applications Reference CAS/Study
7-Bromo-2-methylquinazolin-4(3H)-one Br (7), CH₃ (2) C₉H₇BrN₂O 0.78 Enhanced stability due to methyl group; explored in kinase inhibition 194851-16-6
8-Bromo-6-methylquinazolin-4(3H)-one Br (8), CH₃ (6) C₉H₇BrN₂O 0.74 Lower similarity due to shifted bromine; reduced bioactivity in antihistamine screens 32084-59-6
2,6-Dimethylquinazolin-4(1H)-one CH₃ (2,6) C₁₀H₁₀N₂O 0.86 High similarity; methyl groups improve metabolic stability in drug design 77150-35-7
5-Bromo-2-chloromethyl-1H-quinazolin-4-one Br (5), Cl-CH₂ (2) C₉H₆BrClN₂O N/A Chloromethyl group enhances reactivity; used in covalent inhibitor synthesis N/A

*Similarity scores (0–1 scale) derived from structural/functional overlap with this compound .

Key Structural and Functional Differences

Halogen Positioning: Unlike 8-bromo-6-methylquinazolin-4(3H)-one, the 7-bromo substitution in the target compound aligns better with steric requirements of enzyme active sites, as seen in kinase inhibitors .

Pharmacological Performance: Fluorine at position 5 increases electronegativity, enhancing hydrogen-bonding interactions with biological targets compared to non-fluorinated derivatives (e.g., 2,6-dimethylquinazolin-4(1H)-one) . Bromine at position 7 contributes to higher lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in CNS drug candidates, unlike polar analogs such as 5-bromo-2-chloromethyl derivatives .

Synthetic Utility :

  • The chloromethyl group in 5-bromo-2-chloromethyl-1H-quinazolin-4-one allows facile functionalization via nucleophilic substitution, a feature absent in the target compound .

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Quality control measures :
  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation (e.g., imine intermediates).
  • Crystallization optimization : Recrystallize from ethanol/water mixtures to ensure consistent polymorphic form ().

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